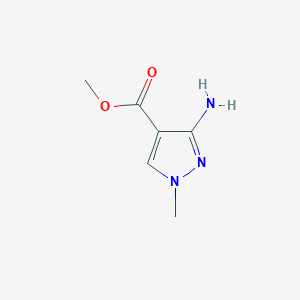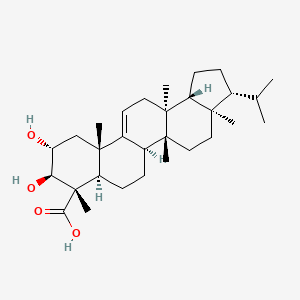
(1-Chloroisoquinolin-7-yl)methanol
Overview
Description
“(1-Chloroisoquinolin-7-yl)methanol” is a chemical compound with the CAS Number: 223671-64-5 . It has a molecular weight of 193.63 and its molecular formula is C10H8ClNO . It is a solid substance and is stored in an inert atmosphere at 2-8°C .
Physical And Chemical Properties Analysis
“(1-Chloroisoquinolin-7-yl)methanol” has a molecular weight of 193.63 . It is a solid substance and is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Scientific Research Applications
Pharmacology
(1-Chloroisoquinolin-7-yl)methanol: is a compound that can be utilized in pharmacology due to its quinoline structure. Quinoline derivatives are known for their broad therapeutic activities, including antimalarial , antimicrobial , and anticancer properties . This compound could serve as a precursor in the synthesis of various pharmacologically active molecules.
Organic Synthesis
In organic synthesis, (1-Chloroisoquinolin-7-yl)methanol can be used as a building block for the construction of complex organic compounds. Its chloro and hydroxymethyl groups make it a versatile reagent for various chemical transformations, essential for synthesizing high-value-added compounds .
Material Science
The quinoline nucleus, to which (1-Chloroisoquinolin-7-yl)methanol belongs, finds applications in material science. Quinoline derivatives are used in the development of new materials, including catalysts , dyes , and electronics . This compound’s structural features could be exploited in designing novel materials with specific properties.
Analytical Chemistry
In analytical chemistry, (1-Chloroisoquinolin-7-yl)methanol could be involved in the development of analytical reagents and sensors. The quinoline moiety is often used in fluorescent probes and other sensing materials due to its electronic properties .
Biochemistry
(1-Chloroisoquinolin-7-yl)methanol: may have significant implications in biochemistry research. Quinoline derivatives are known to interact with various biological targets, which can be useful in studying biochemical pathways and developing biochemical assays .
Medicinal Chemistry
In medicinal chemistry, (1-Chloroisoquinolin-7-yl)methanol is a valuable intermediate. It can be used to synthesize a wide range of bioactive molecules, including those with antiviral , antibacterial , and anti-inflammatory activities. Its modification can lead to the discovery of new drugs .
Environmental Science
The compound’s potential use in environmental science stems from its role in synthesizing molecules that could degrade environmental pollutants or serve as environmentally benign alternatives to harmful chemicals .
Chemical Engineering
Finally, in chemical engineering, (1-Chloroisoquinolin-7-yl)methanol can be part of process development for the efficient synthesis of complex molecules. Its reactivity could be harnessed in designing greener and more sustainable chemical processes .
Safety And Hazards
“(1-Chloroisoquinolin-7-yl)methanol” is classified as a dangerous substance . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
(1-chloroisoquinolin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRCGQMPVGLSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304806 | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloroisoquinolin-7-yl)methanol | |
CAS RN |
223671-64-5 | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dichlorobenzo[b]thiophene](/img/structure/B1647452.png)



![5-Chloro-3-ethylbenzo[b]thiophene](/img/structure/B1647470.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)





